molecular formula C12H10ClNO3 B2887399 5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid CAS No. 944890-71-5

5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid

Cat. No. B2887399
CAS RN: 944890-71-5
M. Wt: 251.67
InChI Key: JINPVHARHAPVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve several steps, including the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this furan ring is a carboxylic acid group and a 3-chlorophenylamino methyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound could include protodeboronation of pinacol boronic esters . This reaction is catalytic and utilizes a radical approach . The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.67. Further physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Medicine: Anticancer Applications

The indole moiety, which is structurally similar to the core of 5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid, has been extensively studied for its anticancer properties . Indole derivatives have shown promise in targeting various cancer cell lines, making them valuable in the synthesis of potential chemotherapeutic agents. The chlorophenyl group in the compound could be leveraged to enhance the cytotoxicity against specific cancer cells.

Agriculture: Plant Growth Regulation

Derivatives of indole, such as indole-3-acetic acid, play a crucial role as plant hormones . The structural similarity suggests that 5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid could be modified to mimic or inhibit these hormones, thereby regulating plant growth and development.

Materials Science: Polymer Synthesis

Furan derivatives are key in developing new polymeric materials . The compound could be used to introduce specific functionalities into polymers, potentially resulting in materials with unique properties such as enhanced durability or thermal stability.

Chemical Synthesis: Building Block for Heterocyclic Compounds

The compound serves as a versatile building block for synthesizing various heterocyclic compounds, which are crucial in drug development and other chemical industries . Its reactivity could be exploited to create complex molecules with biological activity.

Environmental Science: Biodegradable Plastics

Furan derivatives are being explored for their application in creating biodegradable plastics . As an environmentally friendly alternative to traditional plastics, 5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid could contribute to the synthesis of furan-based polymers that break down more easily in natural environments.

Biochemistry Research: Enzyme Inhibition

The structure of 5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid could be tailored to interact with specific enzymes, potentially acting as an inhibitor . This application is significant in understanding disease mechanisms and developing new treatments.

Industrial Applications: Furan-Based Chemicals

The furan ring in the compound is a key component in the production of furan-based chemicals, which have a wide range of industrial applications, including as solvents and in chemical synthesis . The chlorophenyl group could enhance the reactivity and utility of these chemicals.

Pharmaceutical Development: Antiviral Agents

Indole derivatives have shown potential as antiviral agents . By extension, 5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid could be modified to enhance its interaction with viral components, leading to the development of new antiviral drugs.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, its potential biological activities, and its applications in various fields. For example, furan derivatives are being studied for their potential use in organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

5-[(3-chloroanilino)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-8-2-1-3-9(6-8)14-7-10-4-5-11(17-10)12(15)16/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINPVHARHAPVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid

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